Mediterraneol A

Description

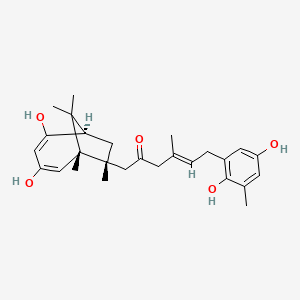

Mediterraneol A is a meroditerpenoid compound isolated from marine macroalgae belonging to the genus Cystoseira, particularly Cystoseira mediterranea. This compound is part of a broader class of secondary metabolites produced by brown algae, which are renowned for their structural complexity and diverse bioactivities.

Preliminary studies suggest that this compound exhibits antitumor and antioxidant properties, though its mechanism of action and pharmacological profile require further validation. Its isolation from Cystoseira species aligns with the ecological role of meroditerpenoids in chemical defense against pathogens and environmental stressors .

Properties

CAS No. |

97730-98-8 |

|---|---|

Molecular Formula |

C27H36O5 |

Molecular Weight |

440.6 g/mol |

IUPAC Name |

(E)-6-(2,5-dihydroxy-3-methylphenyl)-1-[(1R,6S,7R)-2,4-dihydroxy-6,7,9,9-tetramethyl-7-bicyclo[4.2.1]nona-2,4-dienyl]-4-methylhex-4-en-2-one |

InChI |

InChI=1S/C27H36O5/c1-16(7-8-18-11-19(28)10-17(2)24(18)32)9-20(29)13-26(5)15-22-23(31)12-21(30)14-27(26,6)25(22,3)4/h7,10-12,14,22,28,30-32H,8-9,13,15H2,1-6H3/b16-7+/t22-,26-,27+/m0/s1 |

InChI Key |

NOCISAZINLIHQQ-SYBXDPBWSA-N |

SMILES |

CC1=CC(=CC(=C1O)CC=C(C)CC(=O)CC2(CC3C(=CC(=CC2(C3(C)C)C)O)O)C)O |

Isomeric SMILES |

CC1=CC(=CC(=C1O)C/C=C(\C)/CC(=O)C[C@]2(C[C@H]3C(=CC(=C[C@@]2(C3(C)C)C)O)O)C)O |

Canonical SMILES |

CC1=CC(=CC(=C1O)CC=C(C)CC(=O)CC2(CC3C(=CC(=CC2(C3(C)C)C)O)O)C)O |

Synonyms |

mediterraneol A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Marine algae-derived meroditerpenoids and related compounds display significant structural diversity, which correlates with their biological activities. Below, Mediterraneol A is compared to its closest analogs in terms of source organisms, structural features, and bioactivities.

Structural and Bioactive Comparison

The following table summarizes key characteristics of this compound and similar compounds:

Key Findings from Comparative Studies

Structural Nuances :

- This compound and E share a meroditerpene backbone but differ in oxidation states and substituents. Mediterraneol E’s antitumor activity is attributed to its γ-lactone and epoxide groups, which may enhance cellular uptake and target binding .

- Usneoidones (e.g., Usneoidone E/Z) incorporate mixed terpene-polyketide structures, broadening their bioactivity spectrum to include antiviral effects .

Bioactivity Profiles: Antitumor Activity: Mediterraneol E demonstrates moderate cytotoxicity against human cancer cell lines, whereas Usneoidones show higher potency but narrower selectivity . Antimicrobial Activity: Bifurcaria-derived diterpenes (e.g., Bifurcarenone) exhibit strong antifungal activity, outperforming Mediterraneol analogs in combating plant pathogens . Anti-inflammatory Effects: Cystodiones from C. usneoides suppress pro-inflammatory cytokines (e.g., TNF-α) at IC50 values of 10–20 μM, suggesting superior efficacy compared to this compound’s hypothesized antioxidant effects .

Cystoseira tamariscifolia-derived methoxybifurcarenone has been tested exclusively against agricultural pathogens, highlighting a need for human cell line studies to enable cross-compound comparisons .

Q & A

Q. What analytical techniques are essential for characterizing Mediterraneol A’s structural identity, and how should they be applied methodologically?

To confirm structural identity, use a combination of nuclear magnetic resonance (NMR) (1D/2D for stereochemical analysis), high-resolution mass spectrometry (HR-MS) for molecular formula validation, and X-ray crystallography for absolute configuration determination. For purity, employ HPLC-UV/ELSD with ≥95% purity thresholds. Ensure reproducibility by documenting solvent systems, column specifications, and calibration standards in experimental protocols .

Q. What protocols are recommended for isolating this compound from natural sources, and how can yield variability be minimized?

Use bioactivity-guided fractionation with solvent partitioning (e.g., ethyl acetate for mid-polar compounds) followed by column chromatography (silica gel, Sephadex LH-20). To address yield variability, standardize extraction parameters (solvent polarity, temperature, time) and report biomass sourcing (geographic origin, harvest season). Include recovery rate calculations in triplicate to validate reproducibility .

Q. How should researchers design in vitro assays to preliminarily assess this compound’s bioactivity?

Adopt dose-response experiments (e.g., 0.1–100 µM range) with positive/negative controls. Use cell viability assays (MTT, resazurin) and mechanistic probes (e.g., ROS detection kits). Validate results via IC₅₀/EC₅₀ calculations and statistical tests (ANOVA, p ≤ 0.05). Report cell line authentication (e.g., ATCC standards) and culture conditions to mitigate confounding factors .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be systematically analyzed?

Apply multi-omics integration (transcriptomics, proteomics) to identify target pathways. Use knockout/knockdown models (CRISPR, siRNA) to validate candidate targets. For conflicting in vivo results, conduct meta-analyses with PRISMA guidelines, focusing on variables like dosage regimens and animal models (e.g., BALB/c vs. C57BL/6 mice). Address biases via funnel plots or sensitivity analyses .

Q. What experimental strategies optimize this compound’s synthetic yield while maintaining stereochemical fidelity?

Implement Design of Experiments (DoE) to optimize reaction parameters (catalyst loading, temperature). Use asymmetric catalysis (e.g., chiral ligands) for enantioselective synthesis. Monitor intermediates via in-situ FTIR or LC-MS . Compare yields against theoretical calculations (e.g., Gaussian for transition-state modeling) and validate stereochemistry via optical rotation/CD spectroscopy .

Q. How can researchers resolve discrepancies in reported spectral data (e.g., NMR shifts) for this compound derivatives?

Establish a reference database with standardized acquisition parameters (solvent, temperature, field strength). Use spiking experiments with authentic standards to confirm peak assignments. For ambiguous signals, apply DFT-based NMR prediction tools (e.g., ACD/Labs, Gaussian). Publish raw spectral data in repositories (e.g., Zenodo) for peer validation .

Q. What methodologies are critical for evaluating this compound’s pharmacokinetics in preclinical models?

Use LC-MS/MS for plasma/tissue quantification with stable isotope-labeled internal standards . Conduct compartmental modeling (non-linear regression) to calculate AUC, t₁/₂, and clearance. Address interspecies variability via allometric scaling and validate assays with FDA bioanalytical guidelines (precision ±15%) .

Methodological Frameworks for Rigorous Inquiry

- PICO Framework : Define Population (e.g., cell lines, animal models), Intervention (dose/concentration), Comparison (controls), Outcome (IC₅₀, AUC) .

- FINER Criteria : Ensure questions are Feasible (resource alignment), Interesting (knowledge gap), Novel (unexplored derivatives), Ethical (IACUC compliance), Relevant (therapeutic potential) .

Q. Tables

| Parameter | Optimization Strategy | Validation Method |

|---|---|---|

| Synthetic Yield | DoE (catalyst, solvent screening) | HPLC-ELSD, theoretical yield vs. actual |

| Stereochemical Purity | Chiral HPLC, optical rotation | X-ray crystallography |

| Bioactivity Reproducibility | Standardized cell lines, triplicate assays | Z’-factor > 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.